(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol
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Overview
Description
(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol typically involves the reaction of 6-chloro-4-ethyl-2-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-ethylquinoline
- 2-Methylquinoline
- 3-Hydroxyquinoline
Uniqueness
(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H14ClNO |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14ClNO/c1-3-10-11-6-9(14)4-5-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
BXBOZPSGLRWBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NC(=C1CO)C)Cl |
Origin of Product |
United States |
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